2H-Cyclopenta[G]quinoxaline 2H-Cyclopenta[G]quinoxaline
Brand Name: Vulcanchem
CAS No.: 20424-48-0
VCID: VC16007211
InChI: InChI=1S/C11H8N2/c1-2-8-6-10-11(7-9(8)3-1)13-5-4-12-10/h1-4,6-7H,5H2
SMILES:
Molecular Formula: C11H8N2
Molecular Weight: 168.19 g/mol

2H-Cyclopenta[G]quinoxaline

CAS No.: 20424-48-0

Cat. No.: VC16007211

Molecular Formula: C11H8N2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

2H-Cyclopenta[G]quinoxaline - 20424-48-0

Specification

CAS No. 20424-48-0
Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
IUPAC Name 2H-cyclopenta[g]quinoxaline
Standard InChI InChI=1S/C11H8N2/c1-2-8-6-10-11(7-9(8)3-1)13-5-4-12-10/h1-4,6-7H,5H2
Standard InChI Key FEXWXWBTUUVMDQ-UHFFFAOYSA-N
Canonical SMILES C1C=NC2=CC3=CC=CC3=CC2=N1

Introduction

Chemical Structure and Nomenclature of 2H-Cyclopenta[g]quinoxaline

Quinoxaline, a bicyclic aromatic system comprising two nitrogen atoms at positions 1 and 4 of a fused benzene ring, serves as the foundational scaffold for 2H-Cyclopenta[g]quinoxaline. The "cyclopenta[g]" designation indicates the fusion of a five-membered carbocyclic ring at the g-position of the quinoxaline core (Figure 1). This arrangement distinguishes it from isomers such as 2H-Cyclopenta[b]quinoxaline (CAS 774-68-5), where fusion occurs at the b-position .

The molecular formula for 2H-Cyclopenta[g]quinoxaline is hypothesized to align with its structural analogs, likely C11_{11}H8_8N2_2, based on the conserved quinoxaline framework and cyclopenta fusion . X-ray crystallographic studies of related compounds, such as quinoxaline-fused cyclopenta[cd]azulene, reveal planar geometries that enhance π-conjugation and electronic delocalization . These features are critical for applications in optoelectronics and catalysis.

Synthesis and Characterization

Synthetic Pathways

The synthesis of cyclopenta-fused quinoxalines typically involves annulation strategies. For example, Hafner’s method for cyclopenta[cd]azulene-1,2-dione (6) begins with 4-methylazulene (7), which undergoes carboxylation, Friedel–Crafts cyclization, and oxidation to yield the dione intermediate . Subsequent condensation with o-phenylenediamine in the presence of LiCl produces the quinoxaline ring . Adapting this approach for the [g]-isomer would require precise regiocontrol during the cyclization step to ensure fusion at the correct position.

Alternative routes, such as the Pictet–Spengler reaction, have been employed for pyrrolo[1,2-a]quinoxalines using surfactants like p-dodecylbenzene sulphonic acid (p-DBSA) in hydroalcoholic solutions . While this method achieves high yields under mild conditions, its applicability to 2H-Cyclopenta[g]quinoxaline remains unexplored.

Spectroscopic and Crystallographic Analysis

Characterization of related compounds, such as quinoxaline-fused cyclopenta[cd]azulene (4), reveals distinct absorption bands in the near-infrared (NIR) region (λ<sub>max</sub> ≈ 700 nm) due to extended π-conjugation . Cyclic voltammetry of 4 demonstrates multiple reversible reduction waves, suggesting potential as an n-type semiconductor . Similar electrochemical behavior is anticipated for 2H-Cyclopenta[g]quinoxaline, though experimental validation is needed.

Physicochemical Properties

Electronic and Optical Properties

The fusion of a cyclopenta ring alters the electronic structure of quinoxaline. Density functional theory (DFT) calculations on cyclopenta[cd]azulene derivatives indicate that the azulene core retains aromaticity, while the fused quinoxaline acts as an electron-withdrawing group . This donor–acceptor configuration lowers the lowest unoccupied molecular orbital (LUMO) energy, enhancing reducibility and NIR absorption .

Solubility and Stability

CompoundTargetIC<sub>50</sub>CC<sub>50</sub>Selectivity Index
Indolo[2,3-b]quinoxalineInfluenza H1N10.2164 μM315,578.68 μM1,456,000
GlecaprevirSARS-CoV-2 M<sup>pro</sup>2.1 μM>50 μM>23

Comparative Analysis with Other Cyclopenta-Fused Quinoxalines

Table 2: Structural and Functional Comparison

IsomerCAS NumberMolecular FormulaKey Applications
2H-Cyclopenta[b]quinoxaline774-68-5C11_{11}H8_8N2_2Organic synthesis
Quinoxaline-fused cyclopenta[cd]azuleneN/AC17_{17}H10_{10}N2_2NIR absorbers, ligands

The [b]-isomer serves primarily as a synthetic intermediate, whereas the [cd]-azulene derivative exhibits advanced optoelectronic properties . The [g]-isomer’s unique fusion position may offer intermediate characteristics, meriting further study.

Future Perspectives and Research Needs

Despite progress in quinoxaline chemistry, 2H-Cyclopenta[g]quinoxaline remains underexplored. Key research priorities include:

  • Regioselective Synthesis: Developing methods to control fusion positions.

  • Electrochemical Profiling: Characterizing redox properties for energy storage applications.

  • Biological Screening: Evaluating antiviral and anticancer efficacy in vitro.

Collaborative efforts between synthetic chemists and pharmacologists will be essential to unlock the full potential of this compound.

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